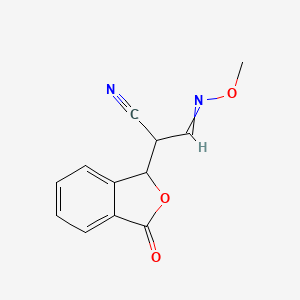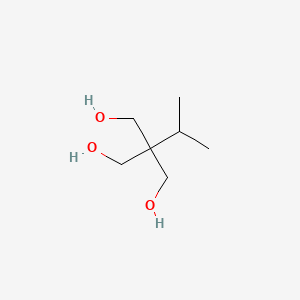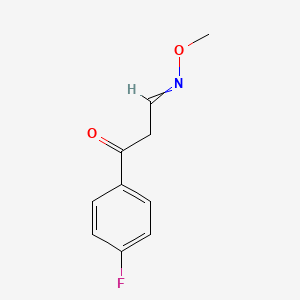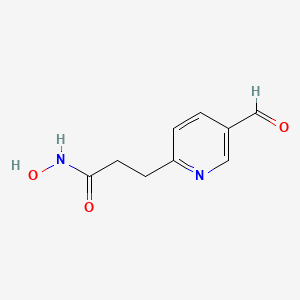
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is a compound that features a pyridine ring substituted with a formyl group at the 5-position and a hydroxypropanamide group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Formylation: The bromopyridine undergoes a formylation reaction to introduce the formyl group at the 5-position.
Amidation: The formylated pyridine is then subjected to amidation with hydroxylamine to form the hydroxypropanamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 3-(5-carboxypyridin-2-yl)-N-hydroxypropanamide.
Reduction: 3-(5-hydroxymethylpyridin-2-yl)-N-hydroxypropanamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism by which 3-(5-formylpyridin-2-yl)-N-hydroxypropanamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Ligand Binding: As a ligand, it can form complexes with metal ions, which can then participate in various catalytic or biological processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-formylpyridin-2-yl)-N-methylpropanamide: Similar structure but with a methyl group instead of a hydroxy group.
3-(5-formylpyridin-2-yl)-N-ethylpropanamide: Similar structure but with an ethyl group instead of a hydroxy group.
Uniqueness
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and binding affinity compared to its methyl and ethyl analogs.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
3-(5-formylpyridin-2-yl)-N-hydroxypropanamide |
InChI |
InChI=1S/C9H10N2O3/c12-6-7-1-2-8(10-5-7)3-4-9(13)11-14/h1-2,5-6,14H,3-4H2,(H,11,13) |
Clave InChI |
MPPJKBSVPHRWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C=O)CCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
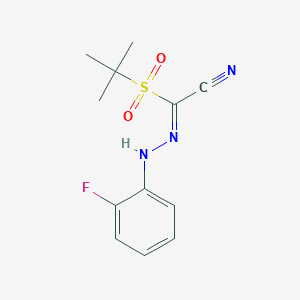
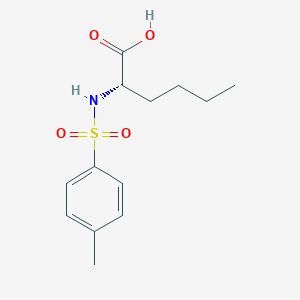
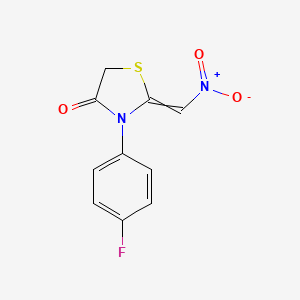
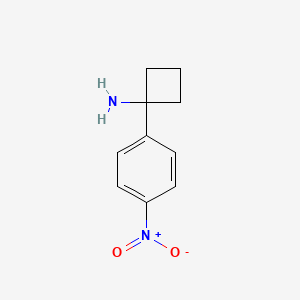

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
